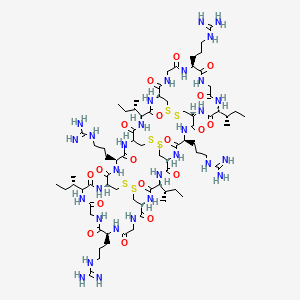
N-Methoxycarbonyl-L-isoleucine
Descripción general
Descripción
N-Methoxycarbonyl-L-isoleucine is a chemical compound . It has been isolated from Actinokineospora fastidiosa, an actinobacterial species . The molecular formula of N-Methoxycarbonyl-L-isoleucine is C8H15NO4 .
Molecular Structure Analysis
The molecular structure of N-Methoxycarbonyl-L-isoleucine consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . More detailed structural information, such as bond types and lengths, is not available in the retrieved papers.Aplicaciones Científicas De Investigación
Pest Control
N-Methoxycarbonyl-L-isoleucine has been found to be effective in controlling agricultural pests such as Spodoptera litura and Helicoverpa armigera . The compound showed high antifeedant activity on these pests, reducing their feeding and thus limiting their damage to crops .
Mosquito Larvicidal Activity
This compound has also been used in controlling mosquito vectors such as Ae. aegypti, An. stephensi, and Cx. quinquefasciatus . It has been found to have significant larvicidal activity, making it a potential tool in the fight against mosquito-borne diseases .
Antioxidant Activities
N-Methoxycarbonyl-L-isoleucine has been found to have antioxidant activities . This makes it potentially useful in various health applications, where antioxidants are known to play a crucial role.
Real-Time Monitoring in Living Cells
A genetically-encoded nanosensor named GEII (Genetically Encoded Isoleucine Indicator) has been developed for real-time monitoring of isoleucine in living cells . This sensor, which is pH stable and isoleucine-specific, successfully performed real-time monitoring of isoleucine in bacterial and yeast cells .
Metabolic Engineering
The GEII can also be used for metabolic engineering of bacteria for enhanced production of isoleucine in animal feed industries . This could potentially lead to more efficient and cost-effective production of animal feed.
Synthesis of C- and N-substituted Isoleucine-containing Molecules
N-Methoxycarbonyl-L-isoleucine can be used in the synthesis of C- and N-substituted isoleucine-containing molecules . These molecules could potentially have a wide range of applications in various fields of research.
Mecanismo De Acción
Target of Action
N-Methoxycarbonyl-L-isoleucine, also known as L-Isoleucine, N-(methoxycarbonyl)-, is a compound that has been found to have significant bioactivity against certain agricultural pests and mosquito vectors . The primary targets of this compound are these pests, particularly Spodoptera litura and Helicoverpa armigera, which are polyphagous pests of agricultural crops .
Mode of Action
The compound interacts with its targets primarily through antifeedant and larvicidal activity . Antifeedant activity discourages pests from feeding on the crops, while larvicidal activity directly kills the larvae of the pests
Biochemical Pathways
It is known that l-isoleucine is involved in various amino acid biosynthetic pathways . It’s plausible that N-Methoxycarbonyl-L-isoleucine, being a derivative of L-isoleucine, might interact with these pathways in some way.
Result of Action
The result of the action of N-Methoxycarbonyl-L-isoleucine is a significant reduction in the population of the target pests. The compound has been shown to have high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%), and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at a concentration of 25 μg/mL .
Propiedades
IUPAC Name |
(2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-4-5(2)6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKROKMNCYTCHK-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297795 | |
| Record name | L-Isoleucine, N-(methoxycarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxycarbonyl-L-isoleucine | |
CAS RN |
74761-39-0 | |
| Record name | L-Isoleucine, N-(methoxycarbonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74761-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methoxycarbonyl-L-isoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Isoleucine, N-(methoxycarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Isoleucine, N-(methoxycarbonyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHOXYCARBONYL-L-ISOLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C390S604W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B3029604.png)








